molecular formula C8H10N2O B13194701 1-Amino-3-(pyridin-3-yl)propan-2-one

1-Amino-3-(pyridin-3-yl)propan-2-one

Cat. No.: B13194701
M. Wt: 150.18 g/mol
InChI Key: HTKNASNKBYZMPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(pyridin-3-yl)propan-2-one typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of pyridine-3-carboxaldehyde and an amine in the presence of a reducing agent . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(pyridin-3-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-Amino-3-(pyridin-3-yl)propan-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(pyridin-3-yl)propan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This makes it a versatile compound in scientific research and industrial applications .

Biological Activity

1-Amino-3-(pyridin-3-yl)propan-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an amino group and a pyridine ring, which contribute to its reactivity and interaction with biological targets. This compound can undergo various chemical transformations, including oxidation and reduction, which may enhance its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This characteristic is crucial for compounds aimed at modulating enzymatic functions in disease pathways.
  • Ligand Binding : The pyridine ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the binding of the compound to its targets.
  • Antiproliferative Activity : Research indicates that derivatives of pyridine compounds exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may share similar properties .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine-based compounds, including this compound, exhibit significant antiproliferative effects against several cancer cell lines:

Cell Line IC50 (μM) Reference
MDA-MB-2310.069
HeLa0.058
PC30.021

The presence of functional groups such as hydroxyl (-OH) has been shown to enhance the antiproliferative activity by lowering IC50 values .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. For instance, certain synthesized compounds demonstrated selective activity against Chlamydia and other bacterial pathogens, indicating potential applications in antibiotic development .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of various pyridine derivatives, including those related to this compound, against breast cancer cell lines. The results indicated that modifications to the chemical structure could significantly enhance their anticancer potency .
  • Kinase Inhibition : Research has identified that certain pyridine-based compounds act as inhibitors for kinases involved in cancer progression, suggesting a mechanism through which this compound might exert its effects .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-amino-3-pyridin-3-ylpropan-2-one

InChI

InChI=1S/C8H10N2O/c9-5-8(11)4-7-2-1-3-10-6-7/h1-3,6H,4-5,9H2

InChI Key

HTKNASNKBYZMPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)CN

Origin of Product

United States

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